molecular formula C9H9F3N2 B15217379 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B15217379
M. Wt: 202.18 g/mol
InChI Key: GUXBIMFGHCPRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an azetidine group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that facilitate nucleophilic substitution.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors, such as amino alcohols or haloamines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the azetidine ring can influence its conformational flexibility and bioavailability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.

    3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine: Similar structure with a pyrrolidine ring instead of an azetidine ring.

    3-(Azetidin-3-yl)-2-(difluoromethyl)pyridine: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group and the presence of the azetidine ring, which confer distinct chemical and biological properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-7(2-1-3-14-8)6-4-13-5-6/h1-3,6,13H,4-5H2

InChI Key

GUXBIMFGHCPRED-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(N=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.